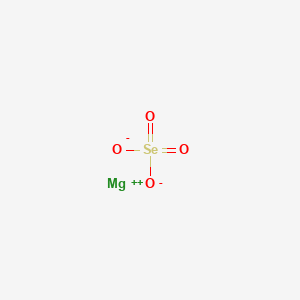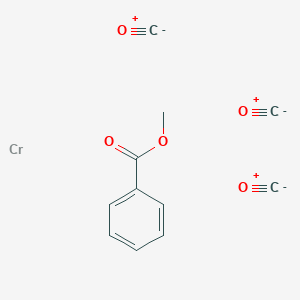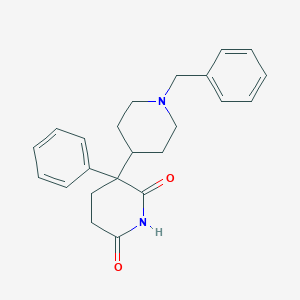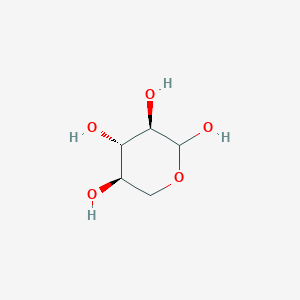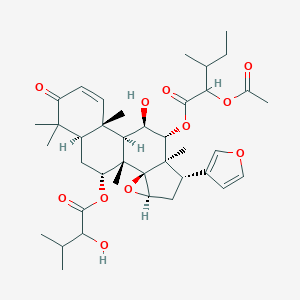
Heudelottin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heudelottin C is a natural compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the stem of the Brazilian tree Croton cajucara Benth. Heudelottin C has been found to have several potential benefits in scientific research, including its use in the synthesis of new drugs, as well as its ability to interact with cellular pathways and promote health.
Aplicaciones Científicas De Investigación
Combination Therapy in Tumor Treatment : A study by Peng, Cai, and Bao (2021) explored the use of combination therapy to enhance the efficacy of chemotherapeutic drugs. This research could be relevant to understanding how compounds like Heudelottin C might be used in cancer treatment, especially in combination with other drugs (Peng, Cai, & Bao, 2021).
Vitamin C in Cancer Treatment : Research by Fritz et al. (2014) on intravenous Vitamin C as a cancer therapy offers insights into how natural compounds can be used in oncology. This study highlights the potential of certain compounds to improve quality of life and possibly enhance reductions in tumor mass when combined with chemotherapy (Fritz et al., 2014).
Plant-Derived Compounds in Pharmacognosy : A study on Uapaca heudelotii Baill. by Asante-Kwatia et al. (2022) investigated the pharmacognostic, phytochemical, and physicochemical properties of its leaves and stem bark. This research is relevant for understanding the potential medical applications of plant-derived compounds like Heudelottin C (Asante-Kwatia et al., 2022).
Ricinodendron Heudelotii Seeds : A study on Ricinodendron heudelotii seeds by Boma, Qe, and Deekae (2016) highlighted the presence of various phytochemicals with biological activities such as anti-oxidant, anti-inflammatory, and anti-carcinogenic properties. This could provide context for the potential therapeutic and pharmaceutical uses of compounds extracted from this plant (Boma, Qe, & Deekae, 2016).
Alkyd Resins from Plant Oils : A study by Assanvo et al. (2015) investigated the synthesis of alkyd resins based on Ricinodendron heudelotii oil. While not directly related to Heudelottin C, this research provides insight into the diverse applications of compounds derived from the Ricinodendron heudelotii plant (Assanvo et al., 2015).
Antimicrobial and Toxicological Studies of Ricinodendron Heudelotii : Yakubu et al. (2018) assessed the antimicrobial activity and toxicological effects of the ethanolic extract of Ricinodendron heudelotii. This research is crucial for understanding the safety and efficacy of extracts from this plant, which may include compounds like Heudelottin C (Yakubu et al., 2018).
Propiedades
Número CAS |
11052-28-1 |
|---|---|
Nombre del producto |
Heudelottin C |
Fórmula molecular |
C39H54O11 |
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1 |
Clave InChI |
BYWKXGOBXNXUER-CBGLDROUSA-N |
SMILES isomérico |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



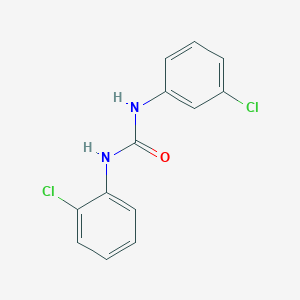
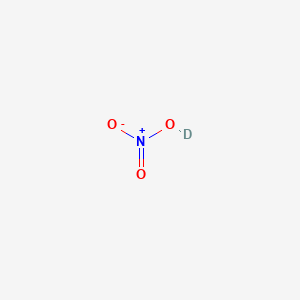
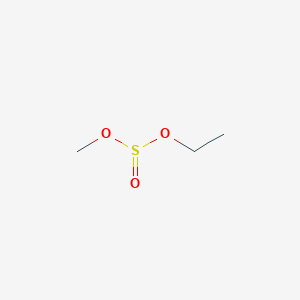
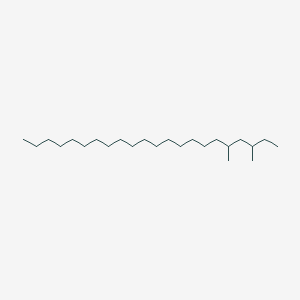
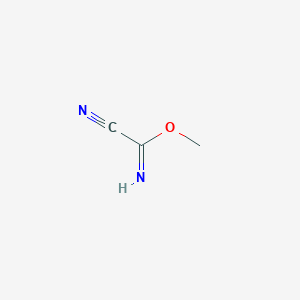
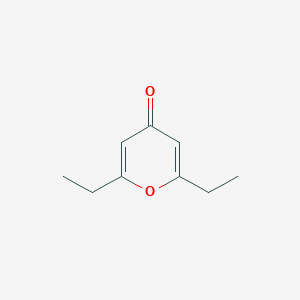
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
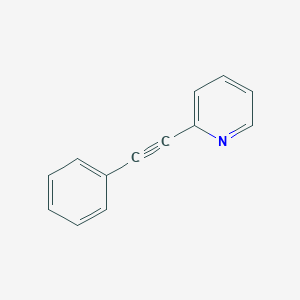
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
